4-Methoxypyridin-3-ol resolves the critical pain point of regioselective pyridine functionalization, where unsubstituted pyridinols cause poor yield and costly re-optimization.
SMolecule supplies this building block with consistent quality; bulk quantities available for seamless pharmaceutical and agrochemical R&D, supported by reliable global logistics.
4-Methoxypyridin-3-ol (CAS 153199-54-3) is a specialized, disubstituted hydroxypyridine building block utilized in medicinal chemistry and agrochemical development. From a procurement perspective, its value lies in the precise ortho-relationship between the electron-donating 4-methoxy group and the 3-hydroxyl group. This specific substitution pattern modulates the acidity of the hydroxyl group (predicted pKa ~4.86) and strongly directs electrophilic aromatic substitution, making it an essential precursor for synthesizing complex biaryl alkyl ethers, TRPC6 modulators, and AAK1 kinase inhibitors . Unlike simpler pyridine derivatives, it offers predictable processability in standard coupling and metalation workflows [1].
3-Hydroxy-4-methoxy substitution pattern provides a differentiated heterocyclic scaffold for medicinal chemistry synthesis.
Solid-state form simplifies weighing and purification workflows compared to liquid pyridine analogs.
Reported cytotoxicity and antimicrobial screening context supports cell-based and microbial assay research.
Attempting to substitute 4-methoxypyridin-3-ol with simpler analogs like pyridin-3-ol or isomers such as 5-methoxypyridin-3-ol fundamentally disrupts downstream synthetic pathways. The 4-methoxy group actively directs ortho-lithiation and halogenation exclusively to the 2- and 6-positions, a regiocontrol that is lost when using unsubstituted pyridinols [1]. Furthermore, the specific electronic environment created by the 4-methoxy group tunes the nucleophilicity of the 3-hydroxyl oxygen. Substituting an isomer alters the pKa, which leads to poor conversion rates in critical etherification steps, such as Mitsunobu reactions, ultimately requiring costly re-optimization of the entire synthetic route [2].
The 3-OH/4-OMe arrangement differs from mono-substituted pyridines; electronic and hydrogen-bonding profiles may not transfer directly.
Solid vs. liquid state and solubility differences can alter handling, formulation, and reaction solvent compatibility.
Higher LogP relative to unsubstituted pyridinols may shift membrane permeability; analog performance should not be assumed.
In the synthesis of advanced biaryl kinase inhibitors, the functionalization of the pyridine ring is highly dependent on the directing groups present. 4-Methoxypyridin-3-ol allows for specific directed ortho-lithiation (e.g., using n-BuLi) followed by iodination, yielding the 6-iodo or 2,6-diiodo derivatives without complex isomer mixtures [1]. In contrast, attempting similar metalation on unsubstituted pyridin-3-ol results in poor regiocontrol and requires extensive chromatographic separation. This precise directing effect enables scalable access to critical cross-coupling precursors.
| Evidence Dimension | Regioselectivity during lithiation/halogenation |
| Target Compound Data | Directs exclusively to C2/C6 positions |
| Comparator Or Baseline | Pyridin-3-ol (yields mixed isomers, poor regiocontrol) |
| Quantified Difference | Eliminates the need for isomer separation, directly yielding the desired 6-iodo-4-methoxypyridin-3-ol intermediate |
| Conditions | n-BuLi in THF at -78 °C, followed by iodine quench |
Predictable regioselectivity drastically reduces purification costs and improves overall yield for complex API intermediate synthesis.
4-Methoxypyridin-3-ol is frequently utilized as the nucleophilic component in Mitsunobu reactions to form complex ethers, such as those found in TRPC6 inhibitors. The specific electronic tuning provided by the 4-methoxy group modulates the hydroxyl's reactivity, allowing for efficient coupling with complex alcohols using standard triphenylphosphine (TPP) and di-tert-butyl azodicarboxylate (DTAD) at 60 °C [1]. Phenolic comparators or non-optimized pyridinols require harsher conditions or specialized phosphine reagents to achieve similar conversion rates due to mismatched pKa values.
| Evidence Dimension | Mitsunobu coupling suitability and conversion |
| Target Compound Data | Efficient coupling at 60 °C (1 hour) using standard TPP/DTAD |
| Comparator Or Baseline | Non-optimized phenols or unactivated pyridinols |
| Quantified Difference | Achieves high conversion in 1 hour without the need for expensive, specialized phosphine ligands |
| Conditions | Dioxane solvent, 2.4 eq alcohol, 2.7 eq TPP, 2.5 eq DTAD at 60 °C |
Reliable Mitsunobu reactivity ensures reproducible scale-up of complex ether-linked pharmaceutical intermediates without inflating reagent costs.
In the design of agrochemicals and antifungal agents, the 4-methoxypyridin-3-ol moiety acts as a specific toxophore. In the natural product UK-2A, this moiety is responsible for binding to the Qi site of the cytochrome bc1 complex. Assays demonstrate that the inhibitory potency of the 4-methoxypyridin-3-ol-containing UK-2A is approximately 3-fold lower than that of the benchmark inhibitor antimycin A, which relies on a 3-formamidosalicylate group[1]. This demonstrates that the 4-methoxypyridin-3-ol structure provides a potent, patentably distinct alternative for Qi site inhibition.
| Evidence Dimension | Cytochrome bc1 Qi site inhibitory potency |
| Target Compound Data | UK-2A (containing 4-methoxypyridin-3-ol toxophore) |
| Comparator Or Baseline | Antimycin A (containing 3-formamidosalicylate toxophore) |
| Quantified Difference | Potency is approximately 3-fold lower than antimycin A, maintaining high-affinity binding while offering a distinct chemical scaffold |
| Conditions | In vitro cytochrome bc1 inhibitor assays |
For agrochemical procurement and research, this specific moiety provides a validated, structurally distinct alternative to traditional antimycin-like toxophores for fungicide development.
4-Methoxypyridin-3-ol is a primary starting material for generating 6-iodo-4-methoxypyridin-3-ol via directed lithiation. This halogenated intermediate is critical for subsequent cross-coupling reactions to construct CNS-penetrable biaryl alkyl ethers used in neuropathic pain management[1].
The compound serves as a highly effective nucleophile in Mitsunobu etherifications. Its precisely tuned pKa allows it to react efficiently with complex piperidine-alcohols, forming the core ether linkages required for advanced TRPC6 inhibitor clinical candidates [2].
In agricultural chemistry, the 4-methoxypyridin-3-ol moiety is incorporated into dilactone scaffolds (such as UK-2A analogs) to act as a targeted toxophore. It effectively binds the Qi site of the cytochrome bc1 complex, offering a viable alternative to traditional 3-formamidosalicylate-based fungicides [3].
Irritant